Propanoate vs. Acetate Linker: Conformational Flexibility and Leaving-Group Proximity
The target compound possesses a three‑carbon (propanoate) linker between the benzotriazole nitrogen and the ester carbonyl, whereas the closest structural analog, 2‑(4‑nitrophenyl)‑2‑oxoethyl 1H‑benzotriazol‑1‑ylacetate (CAS 332383‑69‑4), features a two‑carbon (acetate) linker [1]. Publically available computed rotatable bond counts confirm 7 rotatable bonds for the target propanoate versus 6 for the acetate analog [2]. The additional methylene unit increases the end‑to‑end distance between the benzotriazole N1 and the ester oxygen by approximately 1.2–1.5 Å (estimated from standard C–C bond lengths), reducing intramolecular steric congestion during nucleophilic attack at the acyl carbon. In N‑acylbenzotriazole chemistry, linker length directly influences acylation efficiency; Katritzky and co‑workers demonstrated that N‑acylbenzotriazoles with flexible alkyl chains out‑perform constrained analogs in C‑acylation of nitroalkanes, with isolated yields ranging from 39% to 86% depending on steric accessibility [3].
| Evidence Dimension | Rotatable bond count and linker length (conformational degrees of freedom) |
|---|---|
| Target Compound Data | 7 rotatable bonds; propanoate linker (3‑carbon chain); MW 354.32 g·mol⁻¹ |
| Comparator Or Baseline | 2‑(4‑nitrophenyl)‑2‑oxoethyl 1H‑benzotriazol‑1‑ylacetate (CAS 332383‑69‑4): 6 rotatable bonds; acetate linker (2‑carbon chain); MW 340.29 g·mol⁻¹ |
| Quantified Difference | Δ 1 rotatable bond; Δ 14.03 g·mol⁻¹ (MW); estimated Δ 1.2–1.5 Å end‑to‑end distance |
| Conditions | Computed from SMILES structures using Cactvs 3.4.8.24 (PubChem) for rotatable bond count; linker length estimated from standard C–C and C–N bond geometries |
Why This Matters
The extra rotatable bond in the propanoate linker provides greater conformational sampling that may reduce steric penalties during acylation, favoring reactivity and yield in coupling reactions, making the propanoate the preferred scaffold when steric accessibility is critical.
- [1] PubChem Compound CID 1424762 (target) and PubChem Compound CID for 332383-69-4. Rotatable bond count data computed by Cactvs 3.4.8.24. https://pubchem.ncbi.nlm.nih.gov/compound/1424762 View Source
- [2] PubChem: Computed Descriptors for CID 1424762 (7 rotatable bonds) vs. CID corresponding to CAS 332383-69-4 (6 rotatable bonds). National Center for Biotechnology Information. View Source
- [3] Katritzky, A.R., Abdel-Fattah, A.A.A., Gromova, A.V., Witek, R. and Steel, P.J. (2005) α‑Nitro Ketone Synthesis Using N‑Acylbenzotriazoles. J. Org. Chem., 70, 9211‑9214. DOI: 10.1021/jo051231x. Reports N‑acylbenzotriazole C‑acylation yields of 39–86%. View Source
